Isoindolin-4-amine
Overview
Description
Isoindolin-4-amine is a heterocyclic organic compound characterized by a fused benzopyrrole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoindolin-4-amine can be synthesized through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . Another method involves a domino reaction using a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . This reaction can be performed under hydrogenolysis conditions at room temperature, followed by in situ lactamization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and solventless conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isoindolin-4-amine undergoes various chemical reactions, including:
Oxidation: Conversion to isoindolin-1-one or isoindoline-1,3-dione.
Reduction: Formation of dihydroisoindoline derivatives.
Substitution: Reactions with electrophiles to form substituted isoindoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include isoindolin-1-one, isoindoline-1,3-dione, and various substituted isoindoline derivatives .
Scientific Research Applications
Isoindolin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of isoindolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for dopamine receptors, modulating their activity and influencing neurotransmission .
Comparison with Similar Compounds
Isoindolin-4-amine can be compared with other similar compounds, such as:
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJUKIGIRZNFFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564154 | |
Record name | 2,3-Dihydro-1H-isoindol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92203-86-6 | |
Record name | 2,3-Dihydro-1H-isoindol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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